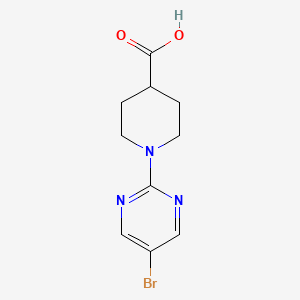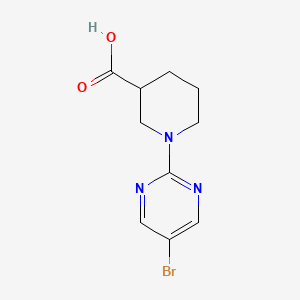
3-Hydroxy-5-phenylpyridine
Overview
Description
3-Hydroxy-5-phenylpyridine is a compound that belongs to the class of hydroxypyridines, which are known for their diverse chemical properties and applications. While the specific compound 3-Hydroxy-5-phenylpyridine is not directly synthesized or characterized in the provided papers, related compounds and their properties have been studied extensively. For instance, the synthesis of various hydroxypyridine derivatives has been reported, which often serve as key intermediates in the production of more complex molecules .
Synthesis Analysis
The synthesis of hydroxypyridine derivatives can be achieved through different methods. One approach is the hetero-Diels-Alder reaction, which has been used to create polysubstituted 3-hydroxypyridines in a single step, demonstrating good functional group tolerance . Another method involves the aminomethylation of hydroxypyridines, which is directed primarily to specific positions on the pyridine ring . Additionally, the synthesis of 2-allylseleno-3,5-dicyano-6-hydroxy-4-phenylpyridine has been carried out, showcasing the potential for creating diverse substituted pyridines .
Molecular Structure Analysis
The molecular structure of hydroxypyridine derivatives can be complex and is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 2-allylseleno-3,5-dicyano-6-hydroxy-4-phenylpyridine, reveals that the molecules are linked by hydrogen bonds forming dimers, with the allyl substituent being approximately perpendicular to the heterocyclic plane . This kind of structural information is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Hydroxypyridines can undergo various chemical reactions, including nitration, which has been observed to occur preferentially at specific positions on the phenyl and pyridine rings . The introduction of a hydroxy group into the pyridine molecule can facilitate the course of such reactions . Additionally, the reactivity of hydroxypyridines with lipid oxidation products has been studied, revealing pathways for the formation of these compounds during food processing .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxypyridines are influenced by their molecular structure. For instance, the presence of substituents such as the allyl group can affect the crystalline state and the formation of hydrogen bonds . The reactivity of these compounds with various reagents, such as ammonia-producing compounds, can lead to the formation of different pyridine derivatives under specific conditions like temperature and pH . The nitration of hydroxypyridines also showcases the influence of substituents on the reactivity and the direction of electrophilic substitution .
Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated that derivatives of 3-Hydroxy-5-phenylpyridine have been used in the synthesis of various novel compounds. For example, 3,6-Dimethyl-6-phenylpyridine, which is related to 3-Hydroxy-5-phenylpyridine, has been utilized in synthesizing α-phenylisocinchomeronic acid and 4-azafluorenone 3-carboxylic acid (Prostakov et al., 1986).
Antimycobacterial Activity
Another significant application is in the field of antimicrobial research. Compounds like 4-Hydroxy-3-phenylpyridin-2 (1H)-ones, which are structurally similar to 3-Hydroxy-5-phenylpyridine, have shown significant inhibitory effects on Mycobacterium tuberculosis (Dannhardt et al., 1991).
DNA Interaction Studies
3-Hydroxy-5-phenylpyridine derivatives have been useful in studying DNA interactions. For instance, derivatives like 2-Acetoxyamino-5-phenylpyridine have been synthesized and used for understanding DNA modification by carcinogenic aromatic amines in vivo (Lutgerink et al., 1989).
Development of Glucagon Antagonists
These compounds have also found application in the development of treatments for diabetes. 5-Hydroxyalkyl-4-phenylpyridines, closely related to 3-Hydroxy-5-phenylpyridine, have been identified as a new class of glucagon antagonists, showing potential utility for diabetes treatment (Ladouceur et al., 2002).
Adenosine Receptor Studies
3,5-Diacyl-2,4-dialkyl-6-phenylpyridine derivatives, related to 3-Hydroxy-5-phenylpyridine, have been found to be selective antagonists at human and rat A3 adenosine receptors, contributing significantly to understanding receptor binding and signaling (Li et al., 1999).
Safety And Hazards
properties
IUPAC Name |
5-phenylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTMKQSGPRZCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376557 | |
| Record name | 5-phenylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-phenylpyridine | |
CAS RN |
31676-55-8 | |
| Record name | 5-Phenyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31676-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-phenylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)



![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)
